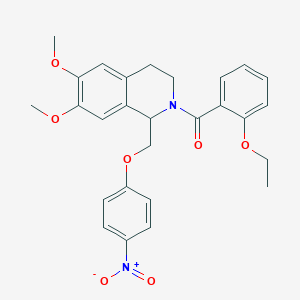

![molecular formula C25H27NO5 B2365600 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 2413898-32-3](/img/structure/B2365600.png)

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid” is a complex organic compound. It is related to compounds such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]valine and N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine , which are known to be used in the synthesis of peptides .

科学的研究の応用

Pharmaceutical Testing

This compound is used as a high-quality reference standard for pharmaceutical testing . It’s crucial to have accurate reference standards to ensure the reliability of test results.

Peptide Synthesis

The compound contains a 9-fluorenyl-methyloxycarbonyl (Fmoc) group . Fmoc is a common protecting group used in peptide synthesis. It’s used to prevent unwanted peptide bond formation during the synthesis process. The Fmoc group can be removed by weak bases, allowing for controlled peptide bond formation .

Building Blocks for Compound Synthesis

Carboxylic acids, such as this compound, are extensively used in labs as precursors to many other compound classes . They are often used as building blocks for the synthesis of complex molecules, including pharmaceuticals and materials.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is typically removed with piperidine during SPPS . This process allows for the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support.

DNA-Encoded Library (DEL) Synthesis

Carboxylic acids with additional functional groups, like this compound, can be used in the synthesis of DELs . These libraries are used in drug discovery to screen large numbers of compounds for biological activity.

Organoboron Derivatives Synthesis

Although not directly mentioned in the search results, organoboron compounds are often used in Suzuki-Miyaura cross-coupling reactions . Given the carboxylic acid group in this compound, it could potentially be converted to a boronic acid or ester, enabling its use in such reactions.

作用機序

特性

IUPAC Name |

9-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO5/c27-23(28)22-10-5-11-25(31-22)12-14-26(15-13-25)24(29)30-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,5,10-16H2,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGJLMDTXKILRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC2(C1)CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)

![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)

![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)

![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)

![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)